2-((Dimethylamino)methyl)phenol
Overview
Description
2-((Dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H13NO. It is known for its tertiary amine and phenolic hydroxyl functionality, making it a versatile compound in various chemical applications .
Preparation Methods
2-((Dimethylamino)methyl)phenol can be synthesized through a Mannich reaction, which involves the reaction of phenol, formaldehyde, and dimethylamine. This reaction is typically carried out in a reactor under vacuum conditions, with the water produced being removed to drive the reaction to completion . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
2-((Dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic hydroxyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Dimethylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in epoxy resin chemistry, aiding in the curing process of epoxy resins.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its amine functionality.
Industry: It is used in the production of coatings, sealants, adhesives, and elastomers. Its role as a catalyst and accelerator in polymer chemistry is particularly notable.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)phenol involves its interaction with various molecular targets. In epoxy resin chemistry, it acts as a catalyst by facilitating the polymerization process, likely through the activation of the epoxy groups. The tertiary amine group plays a crucial role in this catalytic activity, enhancing the reaction rate and efficiency .
Comparison with Similar Compounds
2-((Dimethylamino)methyl)phenol can be compared with other similar compounds such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has three dimethylaminomethyl groups, making it a more potent catalyst in epoxy resin chemistry.
N,N-Dimethylbenzylamine: Another tertiary amine with similar catalytic properties but different structural characteristics.
3-(Dimethylamino)phenol: A compound with a similar amine group but different positioning on the phenol ring. The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQBJHUESBZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041293 | |
Record name | 2-((Dimethylamino)methyl)phenol | |
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Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylaminomethylphenol | |
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CAS No. |
120-65-0, 25338-55-0 | |
Record name | 2-[(Dimethylamino)methyl]phenol | |
Source | CAS Common Chemistry | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
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Record name | Phenol, ((dimethylamino)methyl)- | |
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Record name | 2-(Dimethylaminomethyl)phenol | |
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Record name | Phenol, 2-[(dimethylamino)methyl]- | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
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Record name | α-dimethylamino-o-cresol | |
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Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |
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Q1: What is the molecular formula and weight of 2,4,6-Tris(dimethylaminomethyl)phenol?
A1: The molecular formula of 2,4,6-Tris(dimethylaminomethyl)phenol is C15H27N3O, and its molecular weight is 265.4 g/mol.
Q2: What spectroscopic data is available for 2,4,6-Tris(dimethylaminomethyl)phenol?
A2: 2,4,6-Tris(dimethylaminomethyl)phenol has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable information about the compound's functional groups and structural characteristics.
Q3: Are there any concerns regarding the stability of 2,4,6-Tris(dimethylaminomethyl)phenol in certain formulations?
A4: While 2,4,6-Tris(dimethylaminomethyl)phenol is generally stable, its stability can be affected by factors like exposure to air and moisture. [] In adhesive film formulations containing modified nano-diatomite, incorporating specific antioxidants alongside 2,4,6-Tris(dimethylaminomethyl)phenol has been shown to enhance the film's aging resistance, indicating improved stability. []
Q4: How does 2,4,6-Tris(dimethylaminomethyl)phenol function as a catalyst in epoxy resin curing?
A5: 2,4,6-Tris(dimethylaminomethyl)phenol acts as a tertiary amine catalyst, facilitating the ring-opening reaction of epoxy groups with anhydride curing agents. [, ] This leads to the formation of crosslinked epoxy networks.
Q5: Are there other applications of 2,4,6-Tris(dimethylaminomethyl)phenol as a catalyst?
A6: Beyond epoxy resins, 2,4,6-Tris(dimethylaminomethyl)phenol can catalyze thiirane resin curing, significantly accelerating the process. [] This highlights its versatility as a catalyst in different polymerization reactions.
Q6: What is the impact of 2,4,6-Tris(dimethylaminomethyl)phenol on the properties of the final cured epoxy resin?
A7: Studies show that incorporating 2,4,6-Tris(dimethylaminomethyl)phenol can influence the mechanical properties of cured epoxy resins. [] It can impact the glass transition temperature, storage modulus, and crosslink density of the resulting network, ultimately affecting its mechanical performance.
Q7: Are there any known health concerns associated with 2,4,6-Tris(dimethylaminomethyl)phenol exposure?
A8: Yes, 2,4,6-Tris(dimethylaminomethyl)phenol is a known skin sensitizer and can cause allergic contact dermatitis (ACD). [, , , ] Occupational exposure in industries handling epoxy resins has been linked to ACD cases. [, ] It is crucial to handle this compound with appropriate safety precautions and personal protective equipment.
Q8: Has 2,4,6-Tris(dimethylaminomethyl)phenol been linked to any environmental concerns?
A8: While the provided research primarily focuses on 2,4,6-Tris(dimethylaminomethyl)phenol's applications and properties, limited information is available regarding its specific environmental impact. Considering its potential for skin sensitization, responsible waste management practices are essential to minimize potential ecological risks.
Q9: How is 2,4,6-Tris(dimethylaminomethyl)phenol typically analyzed and quantified?
A10: Various analytical techniques can be employed to characterize and quantify 2,4,6-Tris(dimethylaminomethyl)phenol. These include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with suitable detectors. [] The specific method chosen depends on factors such as the sample matrix and desired sensitivity.
Q10: Are there specific quality control measures employed during the synthesis or use of 2,4,6-Tris(dimethylaminomethyl)phenol?
A11: Ensuring consistent quality and purity is crucial when using 2,4,6-Tris(dimethylaminomethyl)phenol, especially in applications like coatings and adhesives. Manufacturers typically implement rigorous quality control measures during synthesis and production to meet specific standards and ensure the compound's performance and safety. []
Q11: What are some active areas of research related to 2,4,6-Tris(dimethylaminomethyl)phenol?
A12: Researchers continue to explore ways to optimize the performance of epoxy resin systems containing 2,4,6-Tris(dimethylaminomethyl)phenol. This includes investigating the impact of different curing conditions, exploring novel applications, and developing strategies to minimize potential health and environmental risks associated with its use. [, ]
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